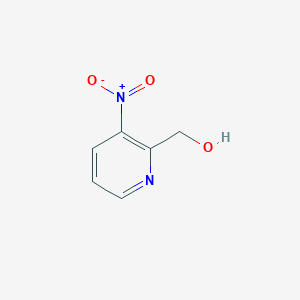

(3-Nitropyridin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Reaction with SO2/HSO3 : The N-nitropyridinium ion reacts with SO2/HSO3 in water, resulting in the synthesis of 3-nitropyridine with a yield of 77%. Notably, this reaction mechanism involves a [1,5] sigmatropic shift, rather than the typical electrophilic aromatic substitution .

Chemical Reactions Analysis

科学的研究の応用

Cell Biology Research

(3-Nitropyridin-2-yl)methanol: is utilized in cell biology research for the synthesis of chemical compounds that can influence cell growth, differentiation, and gene expression . Its role in the development of new therapeutic agents that target cellular processes is significant. For instance, it can be used to create inhibitors that can modulate signal transduction pathways within cells.

Genomics

In genomics, (3-Nitropyridin-2-yl)methanol serves as a building block for the synthesis of compounds used in DNA sequencing and PCR amplification . It contributes to the development of novel reagents that can improve the accuracy and efficiency of genetic analysis, which is crucial for understanding genetic disorders and developing personalized medicine.

Proteomics

This compound is instrumental in proteomics for the synthesis of inhibitors that can affect enzyme activity and protein-protein interactions . It aids in the study of the proteome, particularly in understanding the structure and function of proteins within various biological systems.

Analytical Chemistry

(3-Nitropyridin-2-yl)methanol: is used in analytical chemistry as a precursor for synthesizing analytical reagents . These reagents are essential for detecting and quantifying chemical substances in various samples, which is fundamental in environmental analysis, food safety, and pharmaceutical quality control.

Biopharma Production

In biopharmaceutical production, (3-Nitropyridin-2-yl)methanol is involved in the synthesis of intermediates for active pharmaceutical ingredients (APIs) . Its role in the development of new drugs is crucial, especially in the creation of small molecule therapeutics.

Safety and Controlled Environments

The compound is also significant in safety research, where it is used to develop new materials and coatings that can resist chemical degradation . In controlled environments, such as cleanrooms, it contributes to the production of cleaning agents and surface treatments that prevent contamination .

特性

IUPAC Name |

(3-nitropyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-3,9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLVVAOSNPCBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906087.png)

![{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid](/img/structure/B2906090.png)

![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)

![3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride](/img/structure/B2906102.png)